molecular formula C14H17N3O2 B8388204 Methyl 4-(4-cyanophenyl)-1-piperazineacetate CAS No. 162997-44-6

Methyl 4-(4-cyanophenyl)-1-piperazineacetate

Cat. No. B8388204
Key on ui cas rn: 162997-44-6
M. Wt: 259.30 g/mol
InChI Key: TXQRAHLCQGFUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05442064

Procedure details

2 g of 1-(4-cyanophenyl)-piperazine are stirred in 20 ml of dry dimethylformamide at ambient temperature with 0.51 g of a 50% sodium hydride/oil suspension. Whilst cooling in a water bath, 1 ml of bromoacetate is added. Then the mixture is diluted with water and extracted with ethyl acetate. The combined ethyl acetate extracts are dried and the solvent is removed under reduced pressure. The residue remaining is chromatographed with methylene chloride/methanol (98:2) over silica gel. The product is triturated with ether, suction filtered and washed with petroleum ether. Yield: 1.6 g (58% of theory), Melting point: 92°-96° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1)#[N:2].[H-].[Na+].Br[CH2:18][C:19]([O-:21])=[O:20].[CH3:22]N(C)C=O>O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH2:18][C:19]([O:21][CH3:22])=[O:20])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Whilst cooling in a water bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts are dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue remaining is chromatographed with methylene chloride/methanol (98:2) over silica gel
CUSTOM
Type
CUSTOM
Details
The product is triturated with ether, suction
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)N1CCN(CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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